2,6-Diethoxybenzyl alcohol
Description
2,6-Diethoxybenzyl alcohol (CAS: 351002-96-5, molecular formula: C₁₁H₁₆O₃) is a substituted benzyl alcohol featuring ethoxy groups at the 2- and 6-positions of the benzene ring. Its molecular weight is 196.24 g/mol. The ethoxy substituents are electron-donating groups, which influence its chemical reactivity, solubility, and physical properties.
This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or specialty chemicals, leveraging its ethoxy groups for enhanced lipophilicity and steric effects .
Properties
IUPAC Name |
(2,6-diethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMRNOMLVFGPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402595 | |
| Record name | 2,6-DIETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-96-5 | |
| Record name | 2,6-DIETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Diethoxybenzyl Halides
- Halogenation of this compound or corresponding dialkoxybenzyl compounds using reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) is a common approach.
- The reaction typically proceeds via substitution of the hydroxyl group with a halogen atom, yielding benzyl bromides or chlorides.
Reduction to this compound
- The benzyl halides are then reduced using mild reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation to yield the benzyl alcohol.
- This two-step process provides good yields and high purity of the target alcohol.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | This compound | PBr3, dry solvent (e.g., Et2O), 0-25 °C | 2,6-Diethoxybenzyl bromide | 80-90 | Controlled temperature |
| 2 | 2,6-Diethoxybenzyl bromide | NaBH4, methanol, 0-25 °C | This compound | 85-95 | Mild reducing agent |
Direct Hydroxymethylation of 1,3-Diethoxybenzene
An alternative method involves the hydroxymethylation of 1,3-diethoxybenzene (veratrole-type compound) using formaldehyde under acidic or basic catalysis.
- This method introduces the hydroxymethyl group (-CH2OH) directly onto the aromatic ring at the benzyl position.
- The reaction conditions usually involve formaldehyde, acid catalysts (e.g., hydrochloric acid), and controlled temperature to avoid overreaction.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Starting material | 1,3-Diethoxybenzene | Aromatic substrate |
| Hydroxymethylation agent | Formaldehyde (aqueous solution) | Source of -CH2OH group |
| Catalyst | Acidic (e.g., HCl) or basic medium | Facilitates electrophilic substitution |
| Temperature | 0-40 °C | Controls reaction rate and selectivity |
| Solvent | Water or mixed solvents | Ensures solubility and reaction control |
This method is advantageous for its directness but may require careful control to prevent side reactions such as polymerization or multiple substitutions.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| Halide formation + reduction | This compound | PBr3 or SOCl2; NaBH4 or H2 | High purity; well-established | Requires two steps | 80-95 |
| Direct hydroxymethylation | 1,3-Diethoxybenzene | Formaldehyde, acid/base catalyst | One-step introduction of -CH2OH | Possible side reactions | Moderate (variable) |
Research Findings and Notes
- The phosphorus tribromide method for halide formation is widely reported for its efficiency and clean conversion, with minimal byproducts when reaction conditions are optimized (low temperature, anhydrous solvent).
- Reduction of benzyl halides with sodium borohydride is mild and selective, avoiding over-reduction of aromatic rings.
- Direct hydroxymethylation requires careful pH and temperature control to maximize mono-hydroxymethylation and minimize polymerization or multiple substitutions.
- Literature patents (e.g., US2796440A) describe the preparation of alkoxybenzyl halides, which are key intermediates in synthesizing 2,6-dialkoxybenzyl alcohols.
- Analytical data such as melting points, UV/Vis absorption, and NMR spectra confirm the identity and purity of the synthesized compounds, ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to 2,6-diethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, and mild acidic conditions.
Reduction: LiAlH4, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,6-Diethoxybenzaldehyde.
Reduction: 2,6-Diethoxybenzylamine.
Substitution: Depending on the nucleophile, products can include ethers, esters, or amines.
Scientific Research Applications
2,6-Diethoxybenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Diethoxybenzyl alcohol exerts its effects depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or ketone through the transfer of electrons. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
2,6-Dichlorobenzyl Alcohol (CAS: 15258-73-8)
2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)
2,6-Difluorobenzyl Alcohol (CAS: 19064-18-7)
- Molecular Formula : C₇H₆F₂O
- Molecular Weight : 144.12 g/mol
- Key Properties: Fluorine’s electronegativity enhances acidity compared to methyl or ethoxy derivatives but less than chlorine.
3,5-Diethoxybenzyl Alcohol (CAS: 198623-56-2)
- Molecular Formula : C₁₁H₁₆O₃
- Molecular Weight : 196.24 g/mol
- Key Properties :
Comparative Data Table
Key Findings and Discussion
Substituent Effects on Properties
- Acidity : Chlorine > Fluorine > Hydrogen > Methyl > Ethoxy. Electron-withdrawing groups enhance acidity, making 2,6-dichlorobenzyl alcohol more reactive in deprotonation reactions .
- Melting Points : Chlorinated derivatives exhibit higher melting points due to stronger intermolecular forces, while ethoxy and methyl derivatives remain liquid or lower-melting solids .
Biological Activity
2,6-Diethoxybenzyl alcohol is a derivative of benzyl alcohol, characterized by the presence of two ethoxy groups at the 2 and 6 positions of the benzene ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
- Chemical Formula: C11H16O3
- Molecular Weight: 196.25 g/mol
-
Structure:
Antimicrobial Activity
Research indicates that various benzyl alcohol derivatives exhibit significant antimicrobial properties. A study highlighted the synergistic effects of combining benzyl alcohol derivatives with other antimicrobial agents to enhance efficacy against microorganisms that affect food safety and preservation .
Table 1: Antimicrobial Activity of Benzyl Alcohol Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 mg/mL |
| This compound | S. aureus | 0.25 mg/mL |
| Benzyl alcohol | Listeria monocytogenes | 0.1 mg/mL |
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. In vitro studies demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was measured using various assays such as DPPH and ABTS.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
Cytotoxicity Studies
Cytotoxic effects of this compound were assessed in several cancer cell lines. The compound exhibited selective cytotoxicity towards human breast cancer (MCF-7) cells while showing lower toxicity to normal fibroblast cells.
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 35 |
| Normal Fibroblast | >100 |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and modulate enzyme activities. It has been shown to influence membrane fluidity, which may affect signal transduction pathways involved in cell survival and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study conducted on food preservation demonstrated that incorporating this compound into formulations significantly reduced microbial load in perishable products without compromising sensory qualities.
- Antioxidant Potential : A clinical trial assessing the effects of dietary antioxidants found that subjects consuming foods rich in compounds like this compound showed improved biomarkers for oxidative stress compared to controls.
- Cancer Research : In vitro studies published in peer-reviewed journals indicated that treatment with this compound resulted in apoptosis in MCF-7 cells via activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Diethoxybenzyl alcohol, and what are the key reaction parameters to control?
- Methodological Answer : The synthesis typically involves ethoxylation of benzyl alcohol derivatives. A common approach uses ethylene oxide under controlled alkaline conditions, as described in ethoxylation patents (e.g., US Patent 4,223,163). Key parameters include temperature (maintained at 60–80°C to prevent side reactions), catalyst selection (e.g., NaOH or KOH), and stoichiometric control of ethylene oxide to ensure di-substitution at the 2,6-positions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from mono- or tri-substituted byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. In H-NMR, the benzyl alcohol proton (-CHOH) appears as a singlet near δ 4.6 ppm, while ethoxy groups (-OCHCH) show triplets at δ 1.3–1.5 ppm (CH) and δ 3.4–3.7 ppm (CH). Fourier-Transform Infrared (FTIR) spectroscopy should highlight the hydroxyl (-OH) stretch at 3200–3600 cm and ether (C-O-C) stretches at 1100–1250 cm. Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 196.2 (CHO) .
Advanced Research Questions
Q. How can researchers optimize the selectivity of ethoxylation in the synthesis of this compound to minimize di-substituted byproducts?
- Methodological Answer : Selectivity challenges arise due to competing mono- and tri-substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites on the benzene ring to guide experimental design. Experimentally, using sterically hindered catalysts (e.g., crown ethers) and low ethylene oxide pressure reduces over-ethoxylation. Reaction monitoring via in-situ GC-MS helps identify intermediate species, allowing real-time adjustments to temperature or reagent flow rates .
Q. What strategies are recommended for resolving co-elution issues in chromatographic analysis of this compound and its synthetic intermediates?
- Methodological Answer : Co-elution in GC or HPLC can be mitigated by employing tandem mass spectrometry (GC-MS/MS or LC-MS/MS) with multiple reaction monitoring (MRM). For example, a DI-HS-SPME-GC-MS/MS method (as used for chlorinated benzyl alcohols) enhances sensitivity and specificity by targeting unique fragmentation patterns. Adjusting mobile phase composition (e.g., acetonitrile:water gradients with 0.1% formic acid) improves separation in HPLC .
Q. How do researchers validate the purity of this compound in the presence of structurally similar contaminants like 2,5- or 3,4-diethoxy isomers?
- Methodological Answer : Orthogonal analytical techniques are required. High-Resolution Mass Spectrometry (HRMS) distinguishes isomers via exact mass differences (e.g., CHO vs. CHO isomers). Differential Scanning Calorimetry (DSC) can identify purity discrepancies by comparing melting points (literature values for 2,6-substituted derivatives are typically 5–10°C higher than other isomers). Purity thresholds (>98%) should align with pharmacopeial standards for reference materials .
Data Contradiction & Troubleshooting
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?
- Methodological Answer : Variability often stems from differences in crystallization solvents or impurities. Reproduce results using standardized protocols (e.g., USP <741> for melting point determination). Cross-validate with alternative characterization methods: X-ray crystallography provides definitive structural confirmation, while thermogravimetric analysis (TGA) assesses thermal stability. Collaborative studies using NIST-certified reference materials can resolve inconsistencies .
Safety & Storage Considerations
Q. What are the critical storage conditions for this compound to prevent degradation during long-term studies?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Periodic stability testing via HPLC-UV (monitoring absorbance at 270 nm for aromatic degradation products) ensures integrity. Avoid exposure to humidity, as hydrolysis of ethoxy groups can generate benzyl alcohol derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
